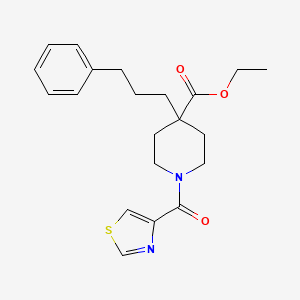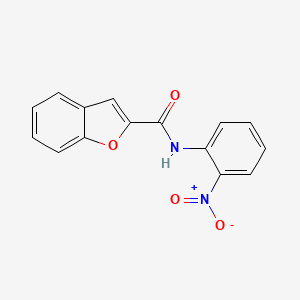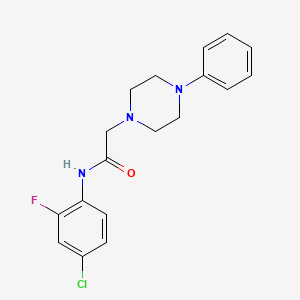
ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPC is a piperidine derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.
作用機序
The mechanism of action of ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have an effect on the immune system, suggesting that it may have potential as an anti-inflammatory agent.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, suggesting that it may have potential as an analgesic agent. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this disorder.
実験室実験の利点と制限
One advantage of using ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which makes it a useful tool for investigating the mechanisms of action of various neurotransmitter systems in the brain. Additionally, this compound has been shown to have potential as a therapeutic agent, which may make it a useful tool for investigating the potential treatment of various disorders. One limitation of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise to carry out.
将来の方向性
There are several future directions for research involving ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate. One area of research that has gained significant attention is its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent. Future research may also focus on investigating the potential use of this compound in other neurological disorders, as well as its potential as a tool for investigating the mechanisms of action of various neurotransmitter systems in the brain.
合成法
The synthesis of ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate involves a multi-step process that includes the reaction of 1,3-thiazole-4-carboxylic acid with 3-phenylpropanal to form the corresponding thiazole-4-carbaldehyde. This intermediate is then reacted with piperidine and ethyl chloroformate to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise.
科学的研究の応用
Ethyl 4-(3-phenylpropyl)-1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinecarboxylate has been investigated for its potential applications in various scientific research fields. One area of research that has gained significant attention is its use as a potential therapeutic agent. This compound has been shown to have potential as an anti-inflammatory and analgesic agent, as well as a potential treatment for neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
ethyl 4-(3-phenylpropyl)-1-(1,3-thiazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-26-20(25)21(10-6-9-17-7-4-3-5-8-17)11-13-23(14-12-21)19(24)18-15-27-16-22-18/h3-5,7-8,15-16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMSKOZEWPAOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CSC=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5159886.png)

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159911.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159929.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)



![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5159979.png)